molecular formula C11H11Cl2N3O2 B2933173 Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2260930-96-7

Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2933173
CAS No.: 2260930-96-7
M. Wt: 288.13
InChI Key: SGIRPZUWPFDFMN-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of appropriate precursors such as hydrazines and β-diketones.

  • Halogenation: Chlorination steps are employed to introduce chlorine atoms at specific positions on the pyrazolo[1,5-a]pyrimidine ring.

  • Esterification: The final step usually involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the chloromethyl group to a carboxyl group.

  • Reduction: Reduction reactions can reduce the chlorine atoms to hydrogen atoms.

  • Substitution: Substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Formation of hydrocarbons.

  • Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • Ethyl 5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Lacks the chlorine atom at the 7-position.

  • Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Lacks the chloromethyl group at the 5-position.

This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Further research and development may uncover additional uses and benefits of this intriguing molecule.

Properties

IUPAC Name

ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2/c1-3-18-11(17)9-6(2)15-16-8(13)4-7(5-12)14-10(9)16/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIRPZUWPFDFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1C)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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